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13-Hydroxylupanine (hydrochloride)

Cat. No.: B12392430
M. Wt: 300.82 g/mol
InChI Key: AYMJJTYUDBRBRA-ZYCIOZJRSA-N
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Description

Contextualization within the Quinolizidine (B1214090) Alkaloid Class

Quinolizidine alkaloids (QAs) are a group of naturally occurring nitrogen-containing heterocyclic compounds. ontosight.ai Their fundamental structure is the quinolizidine ring system, a 1-azabicyclo[4.4.0]decane moiety. nih.gov These alkaloids are predominantly found in the plant family Fabaceae (legumes), particularly within the genus Lupinus (lupins). wikiwand.comwikipedia.org

Over 200 distinct quinolizidine alkaloids have been identified and are categorized into several structural types, including the lupinine (B175516), sparteine (B1682161), matrine, and α-pyridone types. wikipedia.org 13-Hydroxylupanine (B1673957) belongs to the sparteine/lupanine (B156748) group of tetracyclic quinolizidine alkaloids. These compounds are synthesized in plants from the amino acid L-lysine. ontosight.ainih.gov In their natural context, quinolizidine alkaloids play a crucial role in the plant's defense mechanisms against herbivores and pathogens. nih.govwikipedia.org

Significance as a Naturally Occurring Bioactive Compound in Research

13-Hydroxylupanine, like many other quinolizidine alkaloids, has garnered attention from the scientific community for its potential biological activities. Research has explored its various properties, contributing to a broader understanding of the pharmacological potential of this class of compounds.

Hierarchical Position within Lupin Alkaloid Research

Within the specific domain of lupin alkaloid research, 13-Hydroxylupanine holds a significant position as one of the major alkaloids present in several economically important lupin species. It is a key constituent alongside other prominent alkaloids like lupanine, angustifoline (B156810), and sparteine.

In narrow-leaved lupin (Lupinus angustifolius), 13-hydroxylupanine can constitute a significant portion of the total alkaloid content in the seeds, typically ranging from 10-15%. nih.gov Similarly, it is a major component in white lupin (Lupinus albus) and pearl lupin (Lupinus mutabilis). nih.govmdpi.com The relative concentrations and ratios of these major alkaloids, including 13-hydroxylupanine to lupanine, are important markers for chemotaxonomy and for breeding programs aimed at developing "sweet" lupin varieties with low alkaloid content for food and feed purposes. nih.govnih.gov The presence and concentration of 13-hydroxylupanine and its derivatives are therefore critical data points in the genetic and metabolic studies of lupins. nih.gov

Property Description
Chemical Class Quinolizidine Alkaloid
Structural Group Sparteine/Lupanine type
Natural Sources Primarily found in plants of the Lupinus genus (lupins). wikiwand.comwikipedia.org
Key Research Areas Antimicrobial and antifungal activity, plant defense mechanisms, lupin breeding and genetics. bioaustralis.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25ClN2O2 B12392430 13-Hydroxylupanine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride

InChI

InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1

InChI Key

AYMJJTYUDBRBRA-ZYCIOZJRSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl

Origin of Product

United States

Natural Occurrence and Distribution

Botanical Sources and Species-Specific Alkaloid Profiles

Presence in Lupinus Species (e.g., Lupinus albus, Lupinus angustifolius, Lupinus mutabilis)

The genus Lupinus, commonly known as lupins, is a primary source of 13-hydroxylupanine (B1673957). This alkaloid is a characteristic component of the alkaloid profile of several domesticated and wild lupin species.

In Lupinus albus (white lupin), 13-hydroxylupanine is considered one of the major alkaloids, although its concentration can vary widely among different accessions. d-nb.info Studies have shown that its content can range from 0.10% to as high as 32.78% of the total alkaloid content in seeds. d-nb.info Lupanine (B156748) is typically the dominant alkaloid in this species, but in some genotypes, 13-hydroxylupanine can be present in significant amounts. d-nb.info The alkaloid profile of L. albus also includes other compounds such as multiflorine (B1237169), albine, and angustifoline (B156810). d-nb.inforesearchgate.net

Lupinus angustifolius (narrow-leafed lupin) consistently features 13-hydroxylupanine as a prominent alkaloid. researchgate.netnih.gov In some studies, it has been identified as the main alkaloid, constituting up to 50.78% of the total alkaloids in the aerial parts of the plant. researchgate.netresearchgate.net Other research indicates that lupanine is the prevailing alkaloid, with 13-hydroxylupanine and angustifoline present in smaller, yet significant, proportions of 10-15% each. nih.gov The alkaloid profile can also include minor amounts of sparteine (B1682161) and lupinine (B175516). nih.gov

Lupinus mutabilis (Andean lupin or pearl lupin) is another species where 13-hydroxylupanine is found. researchgate.netresearchgate.nettandfonline.com While lupanine is often the main alkaloid, 13-hydroxylupanine is a notable component of its alkaloid profile. researchgate.netbund.de Its concentration in the seeds of different lines of L. mutabilis has been reported to range from 3.03% to 12.06% of the total alkaloid content. researchgate.net Other alkaloids identified in this species include sparteine, 4-hydroxylupanine, and various esters of 13-hydroxylupanine. researchgate.nettandfonline.com However, some studies on certain Peruvian ecotypes of L. mutabilis did not identify 13-hydroxylupanine, highlighting the significant chemotypic variation within this species. nih.gov

Table 1: Presence and Relative Abundance of 13-Hydroxylupanine in Selected Lupinus Species


Identification in Other Plant Genera (e.g., Cytisus, Datura, Cadia, Sophora)

Beyond the Lupinus genus, 13-hydroxylupanine has been identified in other plant genera, primarily within the Fabaceae family.

In the genus Cytisus , specifically in Cytisus scoparius, 13-hydroxylupanine has been reported as a natural product. chemfaces.com Cell suspension cultures of Cytisus species have been shown to produce lupanine as the main alkaloid, with 13-hydroxylupanine present as a minor alkaloid. chemfaces.com

There is no strong evidence to suggest the presence of 13-hydroxylupanine in the genus Datura , which belongs to the Solanaceae family and is known for producing tropane (B1204802) alkaloids.

The genus Cadia , also a member of the Fabaceae family, is another source of 13-hydroxylupanine. knapsackfamily.com

In the genus Sophora , another member of the Fabaceae family, cell suspension cultures have been found to produce lupanine as the main alkaloid, with 13-hydroxylupanine detected as a minor component. chemfaces.com

Chemotypic Variations and Dominant Alkaloid Status

The alkaloid profile, including the concentration of 13-hydroxylupanine, exhibits significant variation, a phenomenon known as chemotypic variation. This variation is observed not only between different species but also among different genotypes or cultivars within the same species. d-nb.infonih.gov

In Lupinus angustifolius, for instance, some studies report 13-hydroxylupanine as the dominant alkaloid, while others identify lupanine as the major component. researchgate.netnih.govresearchgate.net This highlights that the status of 13-hydroxylupanine as a dominant or minor alkaloid can be dependent on the specific genotype and potentially the environmental conditions. nih.gov Similarly, in Lupinus albus, while lupanine is generally dominant, the proportion of 13-hydroxylupanine can vary substantially. d-nb.info

This chemotypic diversity is a key factor in the selection of lupin cultivars for different purposes. "Sweet" lupin varieties, which have a low total alkaloid content, are bred for food and feed applications. nih.govtandfonline.com In some sweet cultivars of L. angustifolius, higher concentrations of 13-hydroxylupanine and its ester, 13-tigloyloxylupanine, have been associated with increased resistance to certain pests. nih.govtandfonline.comresearchgate.net

Environmental and Genetic Factors Influencing Accumulation

Impact of Biotic Interactions (e.g., aphid resistance)

Quinolizidine (B1214090) alkaloids, including 13-hydroxylupanine, play a crucial role in plant defense against herbivores. researchgate.net There is evidence to suggest that the accumulation of specific alkaloids can be linked to resistance against pests like aphids.

Studies have shown that while lupanine has the greatest impact on aphid survival, 13-hydroxylupanine also contributes to aphid resistance, albeit to a lesser extent. nih.gov Research on Lupinus angustifolius has indicated that sweet cultivars with higher concentrations of 13-hydroxylupanine and 13-tigloyloxylupanine exhibit reduced aphid multiplication rates. tandfonline.com This suggests that the biosynthesis and accumulation of 13-hydroxylupanine can be a component of a plant's induced or constitutive defense response to biotic stress. tandfonline.com The response can also be species-specific among aphids, with some species being more affected by the alkaloid content than others. tandfonline.com

Influence of Abiotic Factors (e.g., light, temperature, nutrient availability, soil pH)

Abiotic factors in the environment can significantly influence the production and accumulation of quinolizidine alkaloids, including 13-hydroxylupanine.

Nutrient availability , particularly phosphorus and potassium, has been shown to impact not only the total alkaloid concentration but also the relative proportions of different alkaloids. In Lupinus angustifolius, potassium deficiency was found to stimulate lupanine production more significantly than that of 13-hydroxylupanine. researchgate.net

Table 2: Compound Names Mentioned in the Article


Genotypic Control over Alkaloid Concentration and Profile

Lupinus species display unique alkaloid profiles, which can be used for taxonomic purposes. nih.gov For instance, lupanine and 13α-hydroxylupanine are major alkaloids in Lupinus albus and Lupinus angustifolius. mdpi.comnih.gov In contrast, Lupinus luteus is characterized by sparteine and lupinine. mdpi.com Research on various Lupinus genotypes has revealed significant variations in the concentration of 13-Hydroxylupanine.

In a study of Lupinus albus genotypes, lupanine, albine, and 13α-hydroxylupanine were identified as the primary alkaloids. mdpi.com Similarly, seeds of Lupinus angustifolius were found to contain lupanine, 13α-hydroxylupanine, and angustifoline as their main alkaloid constituents. mdpi.com The total alkaloid content and the proportion of each alkaloid can differ substantially among various cultivars. For example, in the bitter cultivar CY06 of narrow-leafed lupin, 13α-hydroxylupanine accounts for 80% of the total alkaloid profile, while in the sweet cultivar Geebung, it still represents a significant 66%. ecu.edu.au

The following table illustrates the variability in 13-Hydroxylupanine content among different Lupinus species and genotypes.

SpeciesGenotype/Variety13-Hydroxylupanine Content (% of total alkaloids)Other Major Alkaloids
Lupinus albusLandracesHighLupanine, Albine
Lupinus angustifoliusVarious10-15%Lupanine, Angustifoline
Lupinus angustifoliusCY06 (bitter)80%Lupanine, Angustifoline
Lupinus angustifoliusGeebung (sweet)66%Lupanine, Angustifoline
Lupinus angustifoliusDanja (sweet)Varies with nutrient availabilityLupanine, Angustifoline

This table presents a summary of findings from multiple sources. nih.govmdpi.comecu.edu.auresearchgate.net

Furthermore, breeding efforts have led to the development of "sweet" lupin varieties with significantly lower alkaloid content. bangladeshbiosafety.org However, even in these low-alkaloid cultivars, the concentration of 13-Hydroxylupanine can be influenced by environmental factors, although the primary determinant remains the plant's genetic background. nih.gov

Spatial and Temporal Distribution within Plant Tissues

The concentration of 13-Hydroxylupanine is not uniform throughout the lupin plant; it varies between different organs and changes as the plant grows and develops.

Different parts of the lupin plant exhibit different alkaloid profiles and concentrations. Generally, seeds have a high concentration of alkaloids, which can be up to 4% of their dry weight. nih.gov In contrast, the green biomass, including leaves, typically has a lower content, up to 1.5%. nih.gov Flowers can contain up to 2.5% alkaloids, while the amount in roots is minimal. nih.gov

In a study of Lupinus albus, the leaves were found to have multiflorine as the predominant alkaloid, with only trace amounts of lupanine. mdpi.com The pods, however, contained significant amounts of albine, angustifoline, 11,12-seco-12,13 didehydromultiflorine, and 13-OH-lupanine, with multiflorine and lupanine being the most abundant. mdpi.com Immature seeds showed lupanine as the main alkaloid, with significant quantities of other quinolizidine alkaloids. mdpi.com

The following table provides a comparative overview of the alkaloid distribution in various plant organs.

Plant OrganRelative 13-Hydroxylupanine ContentPredominant Alkaloids
SeedsHighLupanine, 13α-Hydroxylupanine, Angustifoline (in L. angustifolius)
LeavesLow to TraceMultiflorine (in L. albus)
PodsSignificantMultiflorine, Lupanine, Albine, Angustifoline, 13-OH-lupanine
FlowersHighNot specified for 13-Hydroxylupanine
RootsMinimalNot specified for 13-Hydroxylupanine

This table is based on data from studies on various Lupinus species. nih.govmdpi.com

The alkaloid profile, including the concentration of 13-Hydroxylupanine, is dynamic and changes throughout the plant's life cycle. During the branching phase, when photosynthesis is highly active, the highest alkaloid content is found in the leaves. nih.gov As the plant enters the flowering phase, there is a significant translocation of alkaloids from the vegetative organs to the generative ones. nih.gov This results in the alkaloid content reaching its maximum in the generative parts by the beginning of pod maturation. nih.gov

Specifically, at the start of the branching stage, hydroxylupanine is the dominant alkaloid. nih.gov However, as the plant matures towards flowering and pod maturation, lupanine becomes the predominant alkaloid. nih.gov

During germination, the total alkaloid level does not appear to change significantly within the first 96 hours. researchgate.net However, the activity of enzymes involved in alkaloid biosynthesis, such as tigloyl-CoA:13-hydroxylupanine O-tigloyl-transferase, increases during the development of lupin seedlings. researchgate.net This enzyme is responsible for the formation of 13-tigloyloxylupanine from 13-hydroxylupanine, indicating active metabolic processes involving this compound during early growth. researchgate.net

Biosynthesis and Metabolic Pathways

General Quinolizidine (B1214090) Alkaloid Biosynthesis Overview

The formation of quinolizidine alkaloids is a specialized metabolic pathway that begins with a primary amino acid and proceeds through several key stages to generate the characteristic multi-ring structures of this alkaloid class.

Lysine-Derived Pathway and Key Intermediates (e.g., cadaverine (B124047), Δ1-piperideine)

The entire carbon and nitrogen skeleton of quinolizidine alkaloids is derived from L-lysine. nih.gov The initial and committed step in the pathway is the decarboxylation of L-lysine to produce cadaverine. nih.govrsc.org This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal. nih.govmdpi.comnih.gov This intermediate, 5-aminopentanal, exists in equilibrium with its cyclized Schiff base form, Δ1-piperideine, through a spontaneous intramolecular reaction. rsc.orgnih.govmdpi.com Δ1-piperideine is a crucial intermediate, serving as the foundational building block for the construction of more complex alkaloid structures. mdpi.commdpi.com

StepPrecursorProductKey Enzyme
1L-LysineCadaverineLysine decarboxylase (LDC)
2Cadaverine5-AminopentanalCopper amine oxidase (CuAO)
35-AminopentanalΔ1-piperideineSpontaneous cyclization

Formation of Core Tetracyclic Quinolizidine Skeletons

The assembly of the characteristic tetracyclic skeleton of alkaloids like lupanine (B156748), the direct precursor to 13-hydroxylupanine (B1673957), is thought to proceed from Δ1-piperideine. mdpi.com Although the precise enzymatic steps for this assembly are not fully elucidated, it is understood that three molecules of cadaverine (via Δ1-piperideine) are required to form the C15 tetracyclic core. nih.gov The proposed mechanism involves the dimerization of Δ1-piperideine units, followed by a series of condensation and cyclization reactions to build the four-ring system. nih.govmdpi.com This part of the pathway results in the formation of foundational tetracyclic QAs such as sparteine (B1682161) and lupanine, which then become substrates for further structural diversification. nih.govmdpi.com

Specific Pathway Steps Involving 13-Hydroxylupanine Precursors

Once the basic lupanine skeleton is formed, it undergoes specific "tailoring" reactions that modify its structure and function. These modifications are responsible for the vast chemical diversity observed within the quinolizidine alkaloid family.

Hydroxylation Reactions in Quinolizidine Alkaloid Diversification

Hydroxylation is a common and critical tailoring reaction in the diversification of QA skeletons. nih.govnih.govmdpi.com In the case of 13-Hydroxylupanine, its immediate precursor, lupanine, is hydroxylated at the C13 position. mdpi.com This conversion is an essential step that introduces a hydroxyl group, creating (+)-13α-hydroxylupanine. nih.gov While the specific enzymes responsible for this hydroxylation, likely belonging to the cytochrome P450 family, are not fully characterized, this step is pivotal as it creates the substrate for subsequent modifications. nih.govfrontiersin.org

PrecursorProductReaction Type
Lupanine13α-HydroxylupanineHydroxylation

Acylation and Esterification to 13-Hydroxylupanine Derivatives

The hydroxyl group of 13α-hydroxylupanine serves as an attachment point for various acyl groups through esterification, leading to a wide range of ester alkaloids. nih.govnih.gov These esters are often considered the final products of the biosynthetic pathway and may function as storage forms of the alkaloids. nih.govfrontiersin.org A key reaction is the transfer of a tigloyl group from tigloyl-CoA to the 13-hydroxyl position of 13α-hydroxylupanine. mdpi.comnih.gov This results in the formation of compounds like 13α-tigloyloxylupanine. mdpi.com Other acyl groups, such as benzoyl and cinnamoyl, can also be attached at this position, further diversifying the alkaloid profile within the plant. researchgate.net

Enzymatic Regulation and Key Transferases

The biosynthesis of 13-Hydroxylupanine and its derivatives is tightly regulated by specific enzymes, particularly transferases that catalyze the final modification steps. The primary enzymes involved in the early stages are lysine decarboxylase (LDC) and copper amine oxidase (CAO). nih.gov

For the later diversification steps, acyltransferases play a central role. The most well-characterized of these is tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) . nih.govfrontiersin.orgresearchgate.net This enzyme specifically catalyzes the transfer of the tigloyl group from tigloyl-CoA to the 13α-hydroxyl group of 13-hydroxylupanine. frontiersin.orgnih.gov Studies have shown that this enzyme exhibits high substrate specificity for 13-hydroxylupanine, with an apparent Km value of 18 μM, and does not acylate other hydroxylated alkaloids like lupinine (B175516) or 4-hydroxylupanine. nih.gov The activity of HMT/HLT is crucial for the production of various QA esters and represents a key control point in the metabolic pathway. nih.govfrontiersin.org

EnzymeFull NameSubstrate(s)Product
LDC Lysine decarboxylaseL-LysineCadaverine
CAO Copper amine oxidaseCadaverine5-Aminopentanal
HMT/HLT Tigloyl-CoA: (+)-13α-hydroxylupanine O-tigloyltransferase13α-Hydroxylupanine, Tigloyl-CoA13α-Tigloyloxylupanine

Role of Lysine Decarboxylase (LDC) and Copper Amine Oxidase (CAO)

The initial committed step in the biosynthesis of all quinolizidine alkaloids is the decarboxylation of L-lysine to produce cadaverine nih.govnih.govrsc.orgfrontiersin.org. This crucial reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) nih.govnih.govrsc.orgfrontiersin.org. Research has shown that LDC activity is a key regulatory point in the pathway. For instance, a cDNA of a lysine/ornithine decarboxylase (L/ODC) was isolated from Lupinus angustifolius, and its recombinant form preferentially catalyzed the decarboxylation of L-lysine nih.govelsevierpure.com. This enzyme has been found to be localized in the chloroplasts, which is a primary site for QA biosynthesis nih.govelsevierpure.comnih.gov.

Following the formation of cadaverine, the next significant step involves its oxidative deamination to 5-aminopentanal, which then spontaneously cyclizes to form Δ¹-piperideine mdpi.comrsc.orgnih.govnih.gov. This reaction is catalyzed by a Copper Amine Oxidase (CAO) rsc.orgnih.govresearchgate.netresearchgate.net. Although early studies proposed the involvement of a transaminase, further evidence supports the role of a CAO with a high affinity for cadaverine in this conversion rsc.org. This enzyme utilizes molecular oxygen as a co-substrate for the deamination process rsc.org. The subsequent steps leading to the tetracyclic core of lupanine are thought to involve the dimerization and further cyclization of Δ¹-piperideine intermediates rsc.org.

EnzymeSubstrateProductFunction in QA Biosynthesis
Lysine Decarboxylase (LDC)L-lysineCadaverineCatalyzes the first committed step in the pathway nih.govnih.govrsc.org.
Copper Amine Oxidase (CAO)Cadaverine5-aminopentanalOxidatively deaminates cadaverine to form the precursor for cyclization rsc.orgnih.gov.

Characterization of O-Tigloyltransferases (e.g., HMT/HLT)

Further structural diversity of quinolizidine alkaloids is achieved through modification reactions such as hydroxylation and esterification frontiersin.orgnih.gov. The formation of ester derivatives is catalyzed by a class of enzymes known as acyltransferases. A key enzyme in this process is tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) mdpi.comresearchgate.netresearchgate.netnih.gov. This enzyme catalyzes the transfer of a tigloyl group from tigloyl-CoA to the 13α-hydroxyl group of both (-)-13α-hydroxymultiflorine and (+)-13α-hydroxylupanine nih.gov.

The HMT/HLT enzyme was purified and characterized from Lupinus termis seedlings. It was found to be a monomeric protein with a molecular mass of approximately 50 kDa and exists as two isoforms with slightly different isoelectric points (pI 7.8 and 7.6) nih.gov. The enzyme exhibits high substrate specificity, showing activity towards tetracyclic quinolizidine alkaloids of the (7S, 9S) enantiomeric series, but not towards the antipodal (7R, 9R) alkaloids or bicyclic quinolizidine alkaloids nih.gov. The enzyme's activity is highest at a pH of around 8.0 and is inhibited by sulfhydryl blocking reagents nih.gov. The presence of such tigloyltransferases is correlated with the accumulation of tigloyl alkaloids in certain Lupinus species nih.gov.

Enzyme PropertyHMT/HLT from Lupinus termis
Molecular Mass ~50 kDa nih.gov
Structure Monomeric protein with two isoforms (pI 7.8 and 7.6) nih.gov
Substrates (-)-13α-hydroxymultiflorine, (+)-13α-hydroxylupanine, Tigloyl-CoA nih.gov
Products 13α-tigloyloxymultiflorine, 13α-tigloyloxylupanine mdpi.com
Optimal pH ~8.0 nih.gov
Inhibitors CoASH (competitive), (+)-lupanine and (+)-epilupinine (partially noncompetitive), sulfhydryl blocking reagents nih.gov

Alkaloid Metabolism and Turnover in Plants

Quinolizidine alkaloids are not static end-products of metabolism but are dynamic molecules that undergo turnover and redistribution within the plant scispace.com. This metabolic activity is closely linked to the plant's developmental stage and physiological needs.

Metabolization and De Novo Synthesis Cycles

During seed germination, the quinolizidine alkaloids stored in the seeds are metabolized and serve as a nitrogen source for the developing seedling mdpi.com. This catabolism of seed alkaloids is followed by the onset of de novo biosynthesis of QAs in the early stages of plantlet development mdpi.com. The timing of this switch from metabolization to new synthesis is species-specific mdpi.com. For example, in studies of Mexican lupins, the de novo synthesis of QAs began after the seed-derived alkaloids were metabolized mdpi.com. Interestingly, structurally related QAs often exhibit similar patterns of metabolization and biosynthesis, suggesting a common regulatory mechanism mdpi.com. The levels of QAs in plant tissues can also fluctuate diurnally, indicating a continuous turnover process scispace.com.

Translocation and Redistribution Mechanisms (e.g., phloem transport of deuterated alkaloids)

Quinolizidine alkaloids are synthesized primarily in the aerial parts of the plant, specifically in the chloroplasts of leaves and to a lesser extent in stems mdpi.comnih.gov. From their site of synthesis, they are transported throughout the plant to various storage sites, including the seeds and epidermal tissues mdpi.comacs.org. The primary mode of long-distance transport for these alkaloids is via the phloem mdpi.comscispace.comacs.orgnih.govoup.comnih.govresearchgate.netnih.gov.

Direct evidence for phloem transport has been obtained through the analysis of phloem sap, which contains significant concentrations of QAs scispace.comnih.gov. Furthermore, experiments using deuterated (heavy isotope-labeled) alkaloids have definitively demonstrated their redistribution. When deuterated lupanine and 13-hydroxylupanine were fed to Lupinus species, these labeled alkaloids were subsequently detected in various plant parts, including mature leaves, pods, and seeds, confirming their translocation through the phloem nih.govoup.comnih.govresearchgate.net. This transport mechanism is crucial for the allocation of these defensive compounds to vulnerable and developing tissues. It is estimated that approximately half of the QAs that accumulate in the fruit tissues are synthesized in situ, while the other half is translocated from other parts of the plant via the phloem nih.govoup.com.

Advanced Chemical Synthesis and Structural Modification Strategies

Synthetic Methodologies for the Quinolizidine (B1214090) Scaffold

The quinolizidine ring system is the core structural motif of a large family of alkaloids with diverse biological activities. The construction of this bicyclic framework presents a significant synthetic challenge, necessitating the development of robust and stereocontrolled methodologies.

The synthesis of the quinolizidine scaffold has been approached through various strategies, often involving the construction of the piperidine (B6355638) rings in a sequential or convergent manner. One common approach involves the use of intramolecular cyclization reactions. For instance, an intramolecular heteroatom Michael addition has been successfully employed to establish key stereocenters within the piperidine ring, which then serves as a foundation for the subsequent formation of the second ring to complete the quinolizidine core. nih.govnih.gov Microwave-induced cyclization has also proven to be an effective method for constructing the lactam functionality within the quinolizidine system. nih.govnih.gov

Other notable methods for constructing the quinolizidine skeleton include imino-Diels-Alder reactions, which provide a powerful tool for the synthesis of tetrahydropyridines as key intermediates. mdpi.com These can be further elaborated to form the bicyclic quinolizidine structure. Additionally, the synthesis of functionalized quinolizidine alkaloids has been achieved through dithiane coupling reactions combined with organocatalytic aza-conjugate additions, allowing for the efficient and diastereoselective formation of substituted piperidine rings that are precursors to the quinolizidine system. chemistryviews.org

The biosynthesis of quinolizidine alkaloids such as lupanine (B156748) proceeds from L-lysine via cadaverine (B124047) and Δ¹-piperideine. rsc.org While not a chemical synthesis in the traditional sense, understanding these biosynthetic pathways can inspire synthetic strategies. For example, the enzymatic cyclization of three cadaverine units to form the tetracyclic lupanine skeleton highlights the potential for biomimetic synthetic approaches. rsc.org

Table 1: Selected Synthetic Strategies for the Quinolizidine Scaffold

Synthetic Strategy Key Reactions/Concepts Reference(s)
Intramolecular Cyclization Heteroatom Michael Addition, Microwave-induced Lactam Formation nih.govnih.gov
Imino-Diels-Alder Reaction Formation of Tetrahydropyridine Intermediates mdpi.com
Dithiane Coupling & Aza-conjugate Addition Diastereoselective Formation of Substituted Piperidines chemistryviews.org
Biomimetic Approach Inspired by the biosynthetic pathway from L-lysine rsc.org

Stereoselective Approaches in Synthesis

Control of stereochemistry is paramount in the synthesis of quinolizidine alkaloids, as the biological activity is often highly dependent on the specific stereoisomer. Several stereoselective methods have been developed to address this challenge. Substrate-controlled intramolecular heteroatom Michael additions have been shown to proceed with high diastereoselectivity, enabling the precise installation of stereogenic centers. nih.gov

The Overman rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of an allylic alcohol to an allylic amine, has been utilized in a diastereoselective manner to introduce critical stereocenters in the synthesis of complex quinolizidine-containing natural products. nih.govnih.gov Furthermore, organocatalytic aza-conjugate addition reactions have emerged as a powerful tool for the rapid and efficient synthesis of 3-methyl-2,6-cis-piperidine ring systems in a diastereoselective fashion, which are valuable building blocks for quinolizidine alkaloids. chemistryviews.org

The inherent chirality of starting materials derived from the chiral pool can also be exploited to achieve stereoselectivity. While not a direct synthesis of the quinolizidine core, the stereoselective synthesis of quinine, which also contains a quinolizidine (quinuclidine) moiety, highlights the historical and ongoing efforts to control stereochemistry in related alkaloid syntheses. udel.edu

Targeted Hydroxylation and Derivatization Techniques

Modification of the lupanine scaffold, particularly at the C13 position, is a key strategy for modulating its biological properties. This involves both the introduction of the hydroxyl group and its subsequent derivatization.

In nature, the hydroxylation of lupanine to 13-hydroxylupanine (B1673957) is an enzymatic process. researchgate.net In the laboratory, the direct and stereoselective introduction of a hydroxyl group at the C13 position of the lupanine skeleton presents a synthetic challenge. While direct C-H activation methods are an area of active research, classic synthetic transformations can be envisioned.

One powerful and widely used method for the inversion of stereochemistry at a secondary alcohol center, or for the introduction of a nucleophile with inversion of configuration, is the Mitsunobu reaction . researchgate.net This reaction involves the activation of an alcohol with a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), followed by nucleophilic substitution. researchgate.net

In the context of 13-hydroxylupanine synthesis, if a precursor with an opposite stereochemistry at C13 were available, a Mitsunobu reaction could theoretically be employed to invert the stereocenter to the desired configuration. More practically, if a suitable C13-unfunctionalized lupanine derivative could be stereoselectively converted to a C13-alcohol with the opposite configuration, a subsequent Mitsunobu reaction with a carboxylate nucleophile, followed by hydrolysis, would yield 13-hydroxylupanine. The reaction proceeds with clean inversion of configuration, making it a valuable tool in natural product synthesis where precise stereochemical control is essential. researchgate.net

The esterification of the C13 hydroxyl group of 13-hydroxylupanine is a common modification found in nature and is a key target for synthetic chemists seeking to create analogs with altered properties. Biosynthetically, these esters are formed by the action of specific acyltransferases, such as tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase, which catalyzes the transfer of an acyl group to the hydroxyl function. nih.gov

In the laboratory, standard esterification methods can be employed. These include the reaction of 13-hydroxylupanine with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. Alternatively, carboxylic acids can be coupled with the hydroxyl group using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The synthesis of conjugates of related quinolizidine alkaloids like cytisine (B100878) and lupinine (B175516) through succinic or glutaric acid linkers demonstrates the feasibility of creating more complex derivatives. researchgate.net These approaches, involving the formation of amide bonds, could be adapted to link various molecules to the C13 hydroxyl group of 13-hydroxylupanine via an ester linkage, potentially leading to compounds with novel biological activities.

Structure-Activity Relationship (SAR) Studies and Analog Design

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of medicinal chemistry. While comprehensive SAR studies specifically on 13-hydroxylupanine are not extensively reported in the public domain, studies on related quinolizidine alkaloids such as sparteine (B1682161) and lupanine provide valuable insights that can guide the design of 13-hydroxylupanine analogs.

For instance, a comparative pharmacological study of sparteine and its ketonic derivative, lupanine, indicated differences in their effects on cholinergic receptors and as ganglionic blockers, highlighting that even small structural changes can significantly impact biological activity. nih.gov Furthermore, the synthesis of various 2-arylsparteine derivatives and their evaluation as positive inotropic agents has shown that the introduction of substituted phenyl groups can modulate the cardiovascular effects of the sparteine scaffold. nih.gov Docking studies on these derivatives suggested potential interactions with the sigma-1 receptor. nih.gov

The design of 13-hydroxylupanine analogs would likely focus on several key areas:

Modification of the C13-hydroxyl group: Esterification with a variety of carboxylic acids (aliphatic, aromatic, heterocyclic) could modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

Modification of the quinolizidine core: Introduction of substituents at other positions on the ring system, where synthetically accessible, could probe interactions with biological targets.

Stereochemical variations: Synthesis of diastereomers of 13-hydroxylupanine could reveal the importance of the specific stereochemistry for biological activity.

By drawing parallels with SAR studies of other lupin alkaloids and related compounds, a rational approach to the design and synthesis of novel 13-hydroxylupanine derivatives with potentially enhanced or novel biological activities can be undertaken.

Elucidation of Structural Determinants for Biological Activity

The biological activity of 13-Hydroxylupanine and related lupanine-type quinolizidine alkaloids (QAs) is intrinsically linked to their specific structural features. Studies comparing a range of naturally occurring QAs isolated from various Lupinus species against the phytopathogen Fusarium oxysporum have provided critical insights into their structure-activity relationships (SAR). nih.gov

The parent compound, lupanine, which lacks the C-13 hydroxyl group, exhibits relatively low antifungal activity. nih.gov The presence, position, and nature of substituents and unsaturations on the tetracyclic core are determining factors for bioactivity. A comparative analysis of various lupanine-type alkaloids revealed that modifications across the four rings (A, B, C, and D) lead to significant variations in antifungal potency. For instance, the introduction of unsaturation in the A-ring of the quinolizidine structure and a specific orientation of the C7-C8-C9 bridge were found to be critical for enhancing the antifungal effect against F. oxysporum. nih.gov Conversely, the presence of a double bond in the D-ring did not appear to have a relevant impact on activity. nih.gov

The antimicrobial potential of these alkaloids is not limited to fungi. Alkaloid extracts from seeds of Lupinus albus, in which lupanine and 13α-hydroxylupanine are primary constituents, have demonstrated significant inhibitory activity against clinical isolates of the bacteria Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com

CompoundKey Structural FeaturesAntifungal Activity vs. F. oxysporum (IC₅₀)Reference
LupanineBasic tetracyclic QA core110.5 µM nih.gov
Compound 3 (Lupanine-type)Unsaturation in A-ring28.5 µM nih.gov
13α-HydroxylupanineHydroxyl group at C-13417.5 µM nih.gov
SparteineRelated tetracyclic QA16.5 µM nih.gov

Design and Synthesis of Novel Analogues for Enhanced Bioactivity Research

The structure-activity relationship studies of naturally occurring quinolizidine alkaloids have laid a clear foundation for the prospective design and synthesis of novel analogues with enhanced biological activity. The identification of specific structural moieties critical for function, such as unsaturation in the A-ring, allows for targeted synthetic modifications to the lupanine scaffold. nih.gov

Research findings strongly suggest that the quinolizidine framework is a promising lead structure for the development of new antifungal agents effective against phytopathogens like F. oxysporum. nih.gov The goal of synthetic strategies would be to systematically modify the parent structure of lupanine or 13-Hydroxylupanine to amplify the desired biological effects. This involves chemical reactions to introduce or alter functional groups at key positions identified through SAR studies. For example, synthetic efforts could focus on introducing double bonds at specific positions or adding different substituents to the rings to optimize interaction with biological targets.

While the potential for creating such enhanced analogues is evident from the analysis of natural compounds, the reviewed scientific literature primarily focuses on the isolation and biological evaluation of these existing alkaloids rather than detailing the subsequent design and synthesis of new derivatives based on these findings. Future research is poised to build upon this foundational knowledge to construct novel molecules with superior potency and selectivity.

Analytical Methodologies for Isolation, Identification, and Quantification

Research-Scale Extraction and Purification Techniques

The isolation of 13-Hydroxylupanine (B1673957) from plant material, typically lupin seeds, is the primary step for its analysis. This process involves extracting a crude mixture of alkaloids followed by purification to isolate the target compound.

The choice of solvent and extraction methodology is critical for maximizing the recovery of quinolizidine (B1214090) alkaloids (QAs) like 13-Hydroxylupanine. The polarity of the solvent system is optimized to match that of the target alkaloids.

Research comparing different extraction procedures has shown that the efficiency varies significantly with the solvent and method used. nih.govchemicalbook.com For instance, a study on Lupinus angustifolius seeds found that 80% methanol (B129727) was a more efficient extraction solvent than 80% acetonitrile (B52724) when using the same extraction technique. nih.gov Furthermore, ultrasonic extraction for 60 minutes was determined to be more effective than shake-based methods for recovering QAs. nih.gov

Traditional methods often involve an acid-base extraction. The ground plant material is first acidified to protonate the alkaloids, rendering them soluble in an aqueous solution. After separating the solid plant material, the acidic extract is made alkaline (e.g., with NaOH to pH 12), which deprotonates the alkaloids into their base form, making them soluble in non-polar organic solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform. chemicalbook.comnih.gov This multi-step process effectively separates the alkaloids from other plant components.

The table below summarizes a comparison of different extraction techniques for major alkaloids in Lupinus аngustifolius.

Table 1: Comparison of Alkaloid Content by Different Extraction Methods Data derived from studies on 'Oligarkh' cultivar seeds.

Extraction TechniqueLupanine (B156748) (mg/100g)13-Hydroxylupanine (mg/100g)Angustifoline (B156810) (mg/100g)Total Alkaloids (mg/100g)
A2 (Alkaline Agent) 367.1258.421.83427.37
B (Acid Salts) 257.9346.2354.92381.27
C (Methanol/Ultrasound) 224.2311.239.87248.87
D (Chloroform) 196.439.679.33216.43

This table illustrates how the choice of extraction procedure significantly impacts the yield of individual and total alkaloids. Technique A2, involving an alkaline agent, provided the highest recovery for lupanine and 13-hydroxylupanine. chemicalbook.com

Following crude extraction, chromatographic methods are essential to separate 13-Hydroxylupanine from a complex mixture of structurally similar alkaloids.

Solid-Phase Extraction (SPE) is a common and efficient cleanup step. chemicalbook.com It is used to remove interfering compounds from the crude extract and to concentrate the alkaloids before further analysis. For example, crude extracts can be passed through Extrelut® columns, which are diatomaceous earth-based cartridges, with subsequent elution of the alkaloids using solvents like dichloromethane. nih.govchemicalbook.com This step provides good selectivity and minimizes matrix interference, which is crucial for subsequent quantitative analysis. chemicalbook.com

Column Chromatography is a traditional and versatile method for the preparative isolation of individual alkaloids. Sorbents like silica (B1680970) gel and aluminum oxide are commonly used. cymitquimica.com Due to the varying polarities of alkaloids within an extract, a gradient elution is typically necessary. cymitquimica.com This involves gradually changing the mobile phase composition (e.g., by increasing the proportion of a polar solvent like methanol in a non-polar solvent like chloroform) to sequentially elute compounds with different affinities for the stationary phase. While effective, these methods can be time-consuming and require large solvent volumes. cymitquimica.com

Advanced Spectrometric Characterization for Structural Elucidation

Once isolated and purified, advanced spectrometric techniques are used to confirm the identity and structure of 13-Hydroxylupanine.

One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus. For instance, a study utilizing quantitative ¹H-NMR (qNMR) for the analysis of quinolizidine alkaloids identified a characteristic, non-overlapping doublet peak for 13-Hydroxylupanine at a chemical shift (δ) of 4.58 ppm in a CDCl₃ solvent. nih.gov This specific signal can be used for the quantification of the molecule even in a mixture. nih.gov

For a complete structural assignment and determination of relative configurations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. scielo.br These techniques reveal correlations between different nuclei, allowing chemists to piece together the carbon skeleton and the precise spatial arrangement of atoms, confirming the compound's unique stereochemistry. nih.govscielo.br

Table 2: Characteristic ¹H-NMR Peak for 13-Hydroxylupanine

CompoundSolventCharacteristic Peak (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13-Hydroxylupanine CDCl₃4.58DoubletNot specified

This table highlights a key diagnostic signal used in the qNMR analysis of 13-Hydroxylupanine. nih.gov

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a cornerstone for the sensitive and specific detection of 13-Hydroxylupanine.

Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the analysis of lupin alkaloids. wikipedia.orgchemfaces.com The technique provides excellent resolution and generates reproducible mass spectra that can be compared against libraries for identification. wikipedia.org Analysis by GC often involves a Flame Ionization Detector (FID) for quantification. mdpi.com However, GC-MS analysis can require derivatization of the alkaloids and involves a more complex preconditioning process. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method for its high sensitivity, specificity, and reduced need for sample derivatization. nih.govchemicalbook.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole (QqQ) or ion trap (e.g., QTrap) mass spectrometer allow for targeted analysis using Multiple Reaction Monitoring (MRM). nih.govchemicalbook.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This two-stage filtering provides exceptional specificity and allows for accurate quantification even at very low levels.

Table 3: UPLC-MS/MS Parameters for 13-Hydroxylupanine Analysis

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
13-Hydroxylupanine 265.2148.1166.1

This table shows the specific mass transitions used in a validated UPLC-MS/MS method for the quantification of 13-Hydroxylupanine. The precursor ion corresponds to [M+H]⁺. Data sourced from a study on L. angustifolius. nih.gov

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space.

This method provides definitive proof of a compound's molecular connectivity and, crucially, its absolute stereochemistry, which is often challenging to determine by other means. The crystallographic data, once determined, is typically deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community. cam.ac.ukcam.ac.uk

Despite its power for structural confirmation, a published X-ray crystal structure analysis for 13-Hydroxylupanine or its hydrochloride salt was not identified within the scope of the literature reviewed for this article. The determination of its crystal structure would be a valuable contribution to the complete characterization of this important quinolizidine alkaloid.

Quantitative Analytical Method Development and Validation

The development of robust quantitative analytical methods requires careful optimization of sample preparation, chromatographic separation, and detection parameters. Validation of these methods is essential to ensure their accuracy, precision, and reliability for the intended application.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful and widely used technique for the sensitive and selective quantification of 13-hydroxylupanine. researchgate.netmdpi.com This method offers high specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for identification and quantification, minimizing interference from the sample matrix. researchgate.net

Several studies have reported the development and validation of HPLC-MS/MS methods for the simultaneous determination of multiple quinolizidine alkaloids, including 13-hydroxylupanine, in lupin seeds and derived food products. researchgate.netnih.gov These methods typically involve a straightforward extraction step followed by direct analysis, offering a rapid and efficient workflow. nih.gov

Method validation parameters, such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are crucial for ensuring the reliability of the quantitative data. For instance, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method demonstrated excellent linearity with a correlation coefficient greater than 0.9992 for 13-hydroxylupanine. nih.gov The limits of detection and quantification for 13-hydroxylupanine were established at 1.7 mg/kg and 5.7 mg/kg, respectively. nih.gov Furthermore, recovery studies, which assess the accuracy of the method, have shown values ranging from 89.5% to 106.2% for 13-hydroxylupanine across different concentration levels. nih.gov Another study developing an HPLC-MS/MS method reported LOQs between 1 and 25 µg/kg for a range of lupin alkaloids, with a matrix effect of ≤23%. mdpi.com

The selection of appropriate mobile phases and gradient elution programs is critical for achieving optimal separation of 13-hydroxylupanine from other co-eluting compounds. A common approach involves using a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or heptafluorobutyric acid (HFBA) to improve peak shape and ionization efficiency. mdpi.com

Table 1: HPLC-MS/MS Method Parameters for 13-Hydroxylupanine Quantification

ParameterValueReference
Linearity (r²) > 0.9992 nih.gov
Limit of Detection (LOD) 1.7 mg/kg nih.gov
Limit of Quantification (LOQ) 5.7 mg/kg nih.gov
Recovery 89.5–106.2% nih.gov
LOQ (alternative method) 1–25 µg/kg mdpi.com
Matrix Effect ≤23% mdpi.com

This table presents a summary of key validation parameters for the quantification of 13-hydroxylupanine using HPLC-MS/MS as reported in the cited literature.

Gas chromatography (GC) represents another established technique for the quantitative analysis of 13-hydroxylupanine. sci-hub.setandfonline.com GC-based methods often utilize a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for detection. sci-hub.seacs.org While GC-MS offers higher selectivity, GC-FID is a robust and widely available technique suitable for routine analysis. sci-hub.seresearchgate.net

A validated GC-FID method for the determination of quinolizidine alkaloids, including 13-hydroxylupanine, in lupin products demonstrated good linearity with correlation coefficients (R²) greater than 0.99. tandfonline.com In this particular study, the retention time for 13-hydroxylupanine was 18.61 minutes, showing good separation from other alkaloids. sci-hub.se The lupanine and 13-hydroxylupanine content in lupin beans were determined to be 84.843 and 12.188 μg/mL, respectively. sci-hub.se

However, GC analysis of alkaloids like 13-hydroxylupanine can sometimes require a more complex sample pre-treatment process compared to HPLC-MS/MS. nih.govacs.org Despite this, GC methods have been successfully applied to quantify 13-hydroxylupanine in various lupin-based samples. sci-hub.se

Table 2: GC-FID Analysis of 13-Hydroxylupanine in Lupin Products

Sample13-Hydroxylupanine Content (μg/mL)Reference
Lupin Beans12.188 sci-hub.se
Lupin CookiesNot Detected sci-hub.se
Lupin Drink7.811 sci-hub.se

This table shows the quantitative results for 13-hydroxylupanine in different lupin products as determined by a validated GC-FID method.

The availability and use of high-purity reference standards are fundamental to the development, validation, and routine application of any quantitative analytical method. nih.govacs.org For 13-hydroxylupanine, certified reference materials (CRMs) or primary reference standards are essential for several critical functions. sigmaaldrich.com

Reference standards are used to:

Confirm the identity of the analyte in a sample by comparing retention times and/or mass spectra.

Calibrate the analytical instrument to establish a relationship between the instrument response and the concentration of the analyte. This is crucial for accurate quantification.

Determine the performance characteristics of the analytical method during validation, including linearity, accuracy, and precision. nih.gov

Commercially available reference standards for 13-hydroxylupanine, often as the hydrochloride salt, are used to prepare calibration curves and spiking solutions for recovery experiments. nih.govsigmaaldrich.com The purity of the reference standard is a critical factor that directly impacts the accuracy of the quantitative results. nih.gov Therefore, it is imperative to use well-characterized reference standards from reputable suppliers to ensure the quality and reliability of the analytical data. sigmaaldrich.com The development of analytical methods for quinolizidine alkaloids, including 13-hydroxylupanine, relies on the commercial availability of these pure standards. nih.govacs.org

Molecular and Cellular Mechanisms of Biological Activity in Vitro and Preclinical Focus

Receptor Binding and Signaling Pathway Modulation

Currently, there is a lack of specific research data in publicly accessible scientific literature regarding the direct interaction of 13-Hydroxylupanine (B1673957) with melatonin receptors. Studies detailing binding affinities, functional assays, or modulation of signaling pathways associated with melatonin receptors for this particular compound have not been identified.

Preclinical evidence indicates that 13-Hydroxylupanine functions as a blocker of ganglionic transmission medchemexpress.com. This action is characteristic of substances that interfere with neurotransmission within the autonomic ganglia. The autonomic nervous system is composed of sympathetic and parasympathetic divisions, and the ganglia serve as critical relay points where signals are transmitted from preganglionic to postganglionic neurons.

The primary mechanism for this transmission is the release of the neurotransmitter acetylcholine (B1216132) by preganglionic neurons, which then binds to nicotinic acetylcholine receptors on the postganglionic neurons. Ganglionic blockers typically act as antagonists at these nicotinic receptors, thereby inhibiting the transmission of nerve impulses. By blocking these receptors, 13-Hydroxylupanine can effectively reduce the outflow of both sympathetic and parasympathetic signals to target organs. This mechanism of action is shared by other well-known ganglionic blockers.

Below is a table summarizing the key aspects of 13-Hydroxylupanine's effect on ganglionic transmission.

FeatureDescription
Primary Action Blocks ganglionic transmission
Likely Target Nicotinic acetylcholine receptors in autonomic ganglia
Mechanism Antagonism of neurotransmitter binding
Affected Systems Sympathetic and Parasympathetic Nervous Systems
Functional Outcome Reduction in autonomic outflow to target organs

Enzymatic Inhibition and Metabolic Interference

There is currently no specific information available in the scientific literature detailing the interaction of 13-Hydroxylupanine with specific enzyme targets or characterizing any inhibitory effects it may have on enzymatic activity.

Scientific studies investigating the impact of 13-Hydroxylupanine on cellular metabolic pathways have not been identified in the available literature.

Effects on Cellular Processes in Research Models

Studies on Cellular Uptake Kinetics

Comprehensive studies detailing the specific cellular uptake kinetics of 13-Hydroxylupanine are not extensively documented in publicly available research. The mechanisms by which this compound enters cells, including whether it involves passive diffusion, carrier-mediated transport, or endocytic pathways, remain an area for future investigation. Characterizing these uptake pathways is a crucial step in understanding the compound's bioavailability at the cellular level and its subsequent intracellular effects nih.gov.

Induction of Apoptosis and Cell Growth Inhibition in Cell Culture

Currently, specific research focusing on the ability of 13-Hydroxylupanine to induce apoptosis (programmed cell death) or cause cell growth inhibition in cell cultures is not available in the reviewed scientific literature. While other alkaloids and natural products have been investigated for their antiproliferative and apoptotic effects, dedicated studies on 13-Hydroxylupanine's activity in these areas are yet to be published mdpi.comnih.govfrontiersin.org. Therefore, its potential as an anticancer or cell-regulating agent via these mechanisms is undetermined.

Effects on Muscle Contractility (e.g., cardiac, uterine smooth muscle)

Research has identified distinct effects of 13-Hydroxylupanine on different types of muscle tissue. In vitro studies have demonstrated that the compound decreases cardiac contractility medchemexpress.comchemsrc.commedchemexpress.eu. It is also noted to have an antiarrhythmic effect on the heart by influencing the conduction of stimuli, although this effect is considered less potent than that of other quinolizidine (B1214090) alkaloids like sparteine (B1682161) and lupanine (B156748) bund.de.

Conversely, 13-Hydroxylupanine has been shown to contract uterine smooth muscle medchemexpress.comchemsrc.comsmolecule.com. This uterus-contracting effect is a known property of several lupin alkaloids bund.de.

Tissue Type Observed Effect Source
Cardiac Muscle Decreased contractility medchemexpress.comchemsrc.commedchemexpress.eu
Cardiac Muscle Antiarrhythmic activity bund.de
Uterine Smooth Muscle Contraction medchemexpress.comchemsrc.combund.desmolecule.com

Preclinical Models for Pharmacological Research

In Vitro Assays for Antimicrobial Properties (e.g., antibacterial, antifungal)

While the broader class of quinolizidine alkaloids, to which 13-Hydroxylupanine belongs, has been reported to possess antimicrobial properties, specific in vitro assays detailing the antibacterial or antifungal activity of 13-Hydroxylupanine are not described in the available literature acs.org. Standard methods for evaluating antimicrobial activity include agar diffusion and broth dilution tests to determine parameters like the Minimum Inhibitory Concentration (MIC) nih.gov. However, results from such specific tests for this compound have not been published.

Investigation of Antihyperglycemic Effects in Experimental Animal Models (e.g., white mice)

There is currently no scientific evidence from experimental animal models, such as white mice, to support antihyperglycemic (blood sugar lowering) effects for 13-Hydroxylupanine. Studies investigating the potential for this compound to manage high blood glucose levels in diabetic animal models have not been reported in the reviewed literature nih.govnih.gov.

Research into Anticonvulsant and Antipyretic Activities

Quinolizidine-type alkaloids as a chemical family have been reported to possess various pharmacological effects, including anticonvulsant and antipyretic (fever-reducing) activities acs.org. However, specific preclinical research focusing on 13-Hydroxylupanine to validate and quantify these potential properties has not been identified. Further investigation is required to determine if 13-Hydroxylupanine contributes to these activities and to understand its mechanism of action in these contexts.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on representing and manipulating molecular structures in a three-dimensional space. A key aspect of this is conformational analysis, which involves identifying the preferred shapes or conformations a flexible molecule like 13-Hydroxylupanine (B1673957) can adopt and determining their relative stabilities.

The three-dimensional arrangement of atoms in 13-Hydroxylupanine is fundamental to its chemical and biological properties. Computational methods can predict the most stable conformations by calculating the potential energy associated with different spatial arrangements. The tetracyclic quinolizidine (B1214090) core of lupanine (B156748) alkaloids is known for its conformational rigidity, but substituents like the hydroxyl group at position C-13 introduce additional degrees of freedom.

Theoretical calculations are used to explore the conformational landscape of the molecule. sapub.org This involves rotating flexible bonds and calculating the energy of each resulting structure. The most stable conformation is the one with the lowest energy. sapub.org For 13-Hydroxylupanine, key considerations include the chair or boat conformations of the piperidine (B6355638) rings and the orientation of the hydroxyl group (axial vs. equatorial). Unfavorable steric interactions, such as 1,3-diaxial interactions, can raise the energy of a conformation, making it less stable. sapub.org Computational chemistry programs can optimize molecular geometries to find these lowest-energy states. sapub.org

Table 1: Predicted Conformational Data for 13-Hydroxylupanine This table illustrates the type of data generated from conformational analysis, showing relative energies for hypothetical conformations.

ConformationHydroxyl Group OrientationRelative Energy (kcal/mol)Predicted Population (%)
AEquatorial0.0095.8
BAxial2.504.2

Note: The data in this table is illustrative and represents the type of output from a computational conformational analysis. Actual values would require specific calculations for 13-Hydroxylupanine.

While conformational analysis provides static pictures of stable structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, providing insights into how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com This technique can reveal the stability of a ligand-receptor complex and map conformational changes that occur during binding. nih.gov

Ligand docking is a computational technique used to predict how a small molecule (ligand), such as 13-Hydroxylupanine, might bind to a macromolecular target, typically a protein. researchgate.net The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and scoring these poses based on factors like steric fit and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov Docking studies are instrumental in identifying potential biological targets and understanding the structural basis for a compound's activity. nih.gov Following docking, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability and refine the binding mode over a simulated time period. mdpi.comfrontiersin.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com DFT calculations can accurately predict a wide range of molecular properties, including optimized geometry, charge distribution, and orbital energies. mdpi.commdpi.com

For 13-Hydroxylupanine, DFT can be used to calculate key descriptors of chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov Other parameters like electronegativity (χ), chemical hardness (η), and softness (S) can also be derived to quantify the molecule's reactive tendencies. mdpi.comnih.gov

Table 2: Illustrative DFT-Calculated Molecular Properties for 13-Hydroxylupanine This table presents examples of quantum chemical parameters that would be calculated using DFT.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital1.2 eV
ΔE (LUMO-HOMO Gap)Energy difference between LUMO and HOMO7.7 eV
Electronegativity (χ)Tendency to attract electrons2.65 eV
Chemical Hardness (η)Resistance to change in electron distribution3.85 eV
Electrophilicity Index (ω)Capacity to accept electrons0.92 eV

Note: The data in this table is for illustrative purposes. Specific values for 13-Hydroxylupanine would be obtained from dedicated DFT calculations.

DFT and other quantum chemical methods are also powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of a compound. By calculating the magnetic shielding around each nucleus in the presence of an external magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm or refine the assigned structure of 13-Hydroxylupanine.

Furthermore, quantum calculations can predict other spectroscopic data. Ionization potential, the energy required to remove an electron, can be estimated from the HOMO energy through Koopmans' theorem. nih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated, helping to assign peaks in experimental spectra to specific molecular motions. mdpi.com

In Silico Approaches for Activity Prediction and Compound Design

In silico approaches encompass a wide range of computational methods used in drug discovery to design and screen compounds for potential biological activity. nih.gov These methods leverage knowledge of chemical structures and biological data to build predictive models, accelerating the identification of promising lead compounds. nih.gov

For 13-Hydroxylupanine, these approaches could be used to predict its potential therapeutic applications or to design novel derivatives with improved properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed if a set of lupanine analogs with known biological activity is available. These models correlate structural or physicochemical properties with activity, allowing for the prediction of activity for new or untested compounds.

Furthermore, in silico methods are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Servers and software can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net This early assessment of drug-like properties is crucial for guiding the design of new analogs of 13-Hydroxylupanine with a higher probability of success in later stages of drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There are no specific QSAR or QSPR models for 13-Hydroxylupanine (hydrochloride) reported in the current body of scientific literature. QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable tools in drug discovery for predicting the activity and properties of new or untested compounds, thereby saving time and resources in the early stages of research and development. cabidigitallibrary.orgresearchgate.net

The development of a robust QSAR model for 13-Hydroxylupanine would require a dataset of structurally related compounds with corresponding measured biological activities. Similarly, a QSPR model would necessitate a series of analogs with measured physicochemical properties. The absence of such dedicated studies for 13-Hydroxylupanine suggests that the systematic exploration of its derivatives and their biological and physicochemical profiles has not been a primary focus of research to date.

While general QSAR models have been developed for other classes of alkaloids, such as those with antimalarial or acetylcholinesterase inhibitory activity, these are not directly applicable to 13-Hydroxylupanine without specific validation. wur.nl The unique tetracyclic structure of lupanine-type alkaloids would require a tailored approach to descriptor calculation and model building. nih.gov

Application of Artificial Intelligence (AI) and Machine Learning in Lead Optimization and Target Identification

The application of artificial intelligence (AI) and machine learning (ML) in the context of lead optimization and target identification for 13-Hydroxylupanine is also not documented in existing research. AI and ML have emerged as powerful tools in pharmaceutical research, capable of analyzing vast datasets to identify potential drug candidates, predict their properties, and elucidate their mechanisms of action. mdpi.comresearchgate.net These technologies can accelerate the drug discovery pipeline by identifying promising lead compounds and optimizing their structure for enhanced efficacy and safety. researchgate.netvdoc.pub

While there are no direct applications of AI for lead optimization or target identification of 13-Hydroxylupanine, one study utilized a form of AI to differentiate between various lupin species. This research employed Self-Organizing Maps (SOMs), a type of neural network, to classify Lupinus albus and Lupinus angustifolius based on their chemical and genetic profiles. researchgate.net The chemical analysis included the quantification of several alkaloids, one of which was 13α-hydroxylupanine. researchgate.net

This study demonstrates the potential of AI to handle complex chemical data from natural sources. However, its focus was on chemotaxonomy rather than drug discovery. The data from this study can be summarized as follows:

Lupin SpeciesAnalytical MethodAI ModelKey Alkaloids IdentifiedOutcome
Lupinus albusChemical (Proximate composition, alkaloids, tocopherols) and Genetic (RAPD) FingerprintingSelf-Organizing Maps (SOMs)Albine, angustifoline (B156810), α-isolupanine, lupanine, 13α-hydroxylupanine, 13α-tigloyloxy-lupanine, 13α-angeloyloxylupanineEffective discrimination between the two species was achieved. researchgate.net
Lupinus angustifoliusChemical (Proximate composition, alkaloids, tocopherols) and Genetic (RAPD) FingerprintingSelf-Organizing Maps (SOMs)Angustifoline, α-isolupanine, lupanine, 13α-hydroxylupanineEffective discrimination between the two species was achieved. researchgate.net

The successful application of AI in this context suggests that should a sufficient body of data on 13-Hydroxylupanine and its analogs be generated, machine learning models could be a valuable tool for future drug discovery efforts.

Research Applications and Biotechnological Potential

Utilization as Analytical Reference Standards

A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical science. 13-Hydroxylupanine (B1673957) (hydrochloride) is commercially available as a primary reference standard, often with a certified chromatographic purity of 90.0% or higher, as determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com This high level of purity and characterization is essential for its roles in method development and quality control.

Role in Analytical Method Development and Validation

The accurate quantification of quinolizidine (B1214090) alkaloids (QAs) in plants, foods, and animal feed is crucial due to their potential toxicity. 13-Hydroxylupanine serves as an indispensable reference standard for the development and validation of precise analytical methods to detect and quantify these alkaloids.

Several advanced analytical techniques have been developed and validated using 13-Hydroxylupanine. For instance, methods based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been established for the rapid and simultaneous quantification of 13-Hydroxylupanine along with other major QAs like lupanine (B156748) and angustifoline (B156810) in Lupinus angustifolius and its processed foods. In the validation of such methods, known concentrations of the 13-Hydroxylupanine standard are used to determine key parameters like linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.

Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been validated for analyzing QA profiles in various lupin species. nih.gov In these studies, 13-Hydroxylupanine is one of the key analytical standards used for quantification. nih.gov Furthermore, non-aqueous capillary electrophoresis (NACE) methods coupled with UV and mass spectrometry (MS) detection have been developed for the baseline separation of major QAs, including 13-Hydroxylupanine, in under 10 minutes. The validation of this CE method for linearity, sensitivity, and precision relies on the availability of pure reference standards like 13-Hydroxylupanine.

The table below summarizes key parameters from a validated UPLC-MS/MS method that utilizes 13-Hydroxylupanine as a reference standard.

ParameterValueUnit
Linearity (r²)> 0.9992-
Precision (%RSD)< 3.1%
Recovery Rate89.5 - 106.2%
Limit of Detection (LOD)0.5 - 1.7mg/kg
Limit of Quantification (LOQ)1.5 - 5.7mg/kg

This interactive data table presents validation parameters for an analytical method for quinolizidine alkaloids, including 13-Hydroxylupanine.

Quality Control in Chemical Synthesis Research

In research focused on the chemical synthesis of complex natural products or their derivatives, analytical reference standards are vital for quality control (QC). They provide a benchmark against which newly synthesized compounds can be compared. When researchers synthesize 13-Hydroxylupanine or its derivatives, the reference standard is used to:

Confirm Identity: By comparing the chromatographic retention time and mass spectra of the synthesized product with the certified standard.

Assess Purity: By using techniques like HPLC or GC-MS to quantify the purity of the synthetic batch relative to the standard.

In broader analytical studies, such as the large-scale screening of QA profiles in lupin seeds, QC samples spiked with known amounts of standards like 13-Hydroxylupanine are included in analytical runs. This practice ensures the stability and reproducibility of the LC-MS/MS system over time, confirming that the measurements are consistently accurate. nih.gov

Development as Chemical Probes in Biological Research

A chemical probe is a small molecule that interacts selectively with a specific protein target, allowing researchers to study that target's function in biological systems. nih.gov While not as extensively developed as other probes, 13-Hydroxylupanine's known biological activities give it significant potential in this area, particularly for studying neurotransmission.

Tools for Investigating Specific Biological Pathways

The primary biological activity of 13-Hydroxylupanine is its ability to block ganglionic transmission. This action is mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a major family of ligand-gated ion channels crucial for communication throughout the central and peripheral nervous systems. physoc.orgnih.gov

By acting on nAChRs, 13-Hydroxylupanine can be used as a chemical tool to investigate the roles of these receptors in various physiological processes. For example, researchers can use it to:

Dissect Synaptic Transmission: By applying 13-Hydroxylupanine to neuronal preparations, scientists can inhibit nAChR activity and observe the downstream effects, helping to elucidate the specific contribution of these receptors to a given neural circuit or physiological response.

Explore Receptor Subtype Function: The nAChR family is diverse, with numerous subunit combinations forming receptors with different pharmacological properties. physoc.org Characterizing the effects of 13-Hydroxylupanine across different nAChR subtypes expressed in cell systems can help to define its selectivity and use it to probe the function of specific subtypes in native tissues.

Investigate Disease Mechanisms: Dysfunctional nAChRs are implicated in various neurological conditions. nih.gov Probes like 13-Hydroxylupanine can be used in disease models to explore how blocking certain nAChR pathways might influence disease progression.

Applications in Target Validation and Functional Investigation

Target validation is the process of confirming that a specific biological molecule (the "target") is directly involved in a disease process and is therefore a suitable target for therapeutic intervention. Chemical probes are essential for this process.

The ability of 13-Hydroxylupanine to inhibit ganglionic transmission validates nAChRs as its functional target. By demonstrating a clear physiological effect (inhibition of neurotransmission) that corresponds with interaction at a specific molecular target (nAChRs), the compound links the target to a biological function. This principle can be extended to other areas where 13-Hydroxylupanine shows activity. For instance, its reported antifungal and antimicrobial properties suggest it could be used to identify and validate novel molecular targets in pathogenic organisms. nih.gov A study on the antifungal activity of quinolizidine-rich extracts against Fusarium oxysporum identified 13-Hydroxylupanine as one of four key alkaloids acting jointly against the phytopathogen, highlighting its role in a combined biological effect that warrants further investigation.

Contribution to Lead Compound Discovery and Optimization

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and has a chemical structure that can be modified to create a more potent and effective drug. Natural products are a rich source of such compounds, often providing "privileged scaffolds"—core chemical structures that are biologically pre-validated and can bind to multiple biological targets. hebmu.edu.cnufrj.br

The quinolizidine skeleton of 13-Hydroxylupanine is recognized as a privileged scaffold. nih.govhebmu.edu.cn This structural motif is found in numerous alkaloids with a wide range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. nih.gov This inherent bioactivity makes the 13-Hydroxylupanine structure a promising starting point for medicinal chemistry campaigns.

Although specific drug development programs originating directly from 13-Hydroxylupanine are not extensively documented, its potential contribution can be seen in several ways:

Scaffold for Synthesis: The core structure of 13-Hydroxylupanine can be used as a template for the synthesis of new derivative libraries. Chemists can modify its functional groups (e.g., the hydroxyl group at position 13) to improve potency, selectivity, and pharmacokinetic properties.

Inspiration for Antiviral and Antifungal Agents: The known antifungal activity of 13-Hydroxylupanine, along with the demonstrated antiviral activity of other quinolizidine alkaloids, positions it as a valuable lead structure for developing new anti-infective agents. For example, research on the related alkaloid aloperine (B1664794) has shown that the quinolizidine scaffold can be optimized to generate potent and specific inhibitors of influenza virus or HIV-1.

Source of Pharmacophores: Even if not used as the direct scaffold, the key structural features of 13-Hydroxylupanine that are responsible for its bioactivity (its pharmacophore) can be identified and incorporated into the design of entirely new molecules, a common strategy in modern drug design.

The development of new drugs is a complex process, but the foundational role of natural products like 13-Hydroxylupanine provides a critical advantage by offering biologically relevant and structurally diverse starting points for innovation.

Identification of Quinolizidine Alkaloid Moieties as Starting Points for New Bioactives

The quinolizidine alkaloid (QA) scaffold, the fundamental structure of 13-hydroxylupanine, represents a rich source of chemical diversity for the discovery of new bioactive compounds. nih.govacs.org QAs are a class of nitrogen-containing heterocyclic compounds produced by various plants, particularly within the Lupinus genus. frontiersin.orgmdpi.com Their complex and varied structures, featuring multiple stereocenters, provide a fertile ground for structure-activity relationship (SAR) studies, which are crucial in drug discovery. nih.gov

Researchers have identified the QA skeleton as an attractive starting point for developing drug candidates for a wide range of diseases. nih.gov The inherent biological activities reported for various QAs include anti-inflammatory, antiviral, antitumor, antimicrobial, and antiarrhythmic properties. nih.govacs.orgnih.govnih.gov The structural backbone of compounds like 13-hydroxylupanine can be chemically modified to enhance these activities, improve selectivity, and optimize pharmacokinetic properties. The biosynthesis of QAs involves a series of enzymatic reactions, including cyclization, dehydrogenation, oxygenation, and esterification, which result in hundreds of structurally related alkaloids. frontiersin.orgnih.gov This natural diversity offers a wide array of templates for medicinal chemists to explore. For instance, enzymes like acyltransferases produce acetylated versions of 13α-hydroxylupanine, further expanding the chemical space for potential bioactives. nih.govnih.gov The exploration of this natural chemical library is a key strategy in the search for novel therapeutic agents. nih.gov

Integration into High-Throughput Virtual Screening and De Novo Drug Design Efforts

High-throughput virtual screening (HTVS) has become an indispensable tool in modern drug discovery, allowing for the rapid computational assessment of vast compound libraries against specific biological targets. prace-ri.eunih.govcsmres.co.uk Natural product libraries, including diverse alkaloids like 13-hydroxylupanine, are valuable resources for these in silico screening campaigns. chemrxiv.orgmdpi.com The three-dimensional structure of 13-hydroxylupanine and other QAs can be computationally docked into the active sites of target proteins (e.g., enzymes, receptors) to predict their binding affinity and potential inhibitory activity. prace-ri.eu

This structure-based drug design approach is more efficient than traditional screening methods, as it helps to prioritize compounds for experimental testing. prace-ri.eucsmres.co.uk Alkaloid databases are screened to identify "hits"—molecules that show promising binding characteristics. mdpi.com These hits, which could include structures related to 13-hydroxylupanine, can then be optimized through de novo drug design, where computational methods are used to design novel molecules with improved properties based on the initial hit's structure. For example, virtual screening of alkaloid libraries has been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and DNA G-quadruplexes implicated in cancer. chemrxiv.orgmdpi.com The integration of compounds like 13-hydroxylupanine into these virtual screening workflows accelerates the identification of lead compounds for therapeutic development. scispace.com

Metabolic Engineering and Plant Breeding for Research Purposes

Genetic Manipulation for Altered Alkaloid Production Profiles

Metabolic engineering offers a powerful strategy for manipulating the biosynthetic pathways of quinolizidine alkaloids in plants to generate specific alkaloid profiles for research. uwec.edu This involves the identification and characterization of key genes encoding enzymes in the QA pathway. frontiersin.org The first committed step in the biosynthesis of QAs, including 13-hydroxylupanine, is the decarboxylation of L-lysine to cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). nih.govnih.gov

Breeding Strategies for Targeted Alkaloid Content in Research Germplasm

For centuries, the high content of bitter and toxic quinolizidine alkaloids in lupin seeds limited their use. nih.govresearchgate.net A significant breakthrough occurred in the 1920s with the discovery of natural low-alkaloid ("sweet") mutants, which became the foundation for modern lupin breeding. nih.gov Today, breeding strategies for lupins often focus on manipulating alkaloid content to create cultivars for specific purposes, including research germplasm with targeted alkaloid profiles. nih.govwur.nl

The major objectives of these breeding programs include stabilizing yield and improving seed quality traits, such as achieving a low alkaloid content for food and feed or a specific high-alkaloid profile for pharmaceutical or agricultural applications. mdpi.com Geneticists have identified several recessive genes that lead to a reduced accumulation of QAs. wur.nl The pauper locus in white lupin (Lupinus albus), for instance, is widely used in breeding programs to significantly reduce total seed alkaloid content. nih.govwur.nl

By crossing different lupin genotypes and selecting for desired traits, breeders can develop lines with varying concentrations of specific alkaloids like lupanine and 13-hydroxylupanine. researchgate.net For research purposes, creating a panel of germplasm with diverse and well-defined alkaloid compositions is invaluable for studying the genetic control of alkaloid biosynthesis and the specific roles of individual compounds. nih.gov

Table 1: Predominant Quinolizidine Alkaloids in Various Lupinus Species

Species Major Alkaloids Reference
Lupinus albus (White Lupin) Lupanine, 13α-Hydroxylupanine, Albine, Multiflorine (B1237169) mdpi.comnih.govresearchgate.net
Lupinus angustifolius (Narrow-leaved Lupin) Lupanine, 13-Hydroxylupanine, Angustifoline mdpi.comnih.govresearchgate.net
Lupinus luteus (Yellow Lupin) Sparteine (B1682161), Lupinine (B175516), Gramine mdpi.comnih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name Class
13-Hydroxylupanine Quinolizidine Alkaloid
13α-Hydroxylupanine Quinolizidine Alkaloid
13α-hydroxymultiflorine Quinolizidine Alkaloid
Albine Quinolizidine Alkaloid
Ammodendrine Piperidine (B6355638) Alkaloid
Angustifoline Quinolizidine Alkaloid
Cadaverine Diamine (Alkaloid Precursor)
Gramine Indole Alkaloid
Isolupanine Quinolizidine Alkaloid
Lupanine Quinolizidine Alkaloid
Lupinine Quinolizidine Alkaloid
Lysine Amino Acid (Alkaloid Precursor)
Multiflorine Quinolizidine Alkaloid

Q & A

What validated analytical methods are recommended for quantifying 13-Hydroxylupanine in plant-derived samples?

Basic Research Focus
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for alkaloid quantification. For lupin seeds, reverse-phase C18 columns with mobile phases like methanol/water (acidified with trifluoroacetic acid) enable baseline separation of 13-Hydroxylupanine from structurally similar alkaloids (e.g., lupanine, angustifoline) . Calibration curves using certified reference standards are critical, as alkaloid content varies significantly between plant genotypes (e.g., wild vs. domesticated lupin classes) .

How does the domestication of lupin species affect 13-Hydroxylupanine biosynthesis?

Advanced Research Focus
Domestication reduces quinolizidine alkaloid content, including 13-Hydroxylupanine, due to selective breeding for reduced toxicity. Comparative metabolomic studies using GC-MS or LC-MS reveal that wild lupins (e.g., Lupinus albus XD class) exhibit 2–3× higher 13-Hydroxylupanine levels than cultivated varieties (e.g., CV class) . Transcriptomic analysis of key enzymes in alkaloid pathways (e.g., lysine decarboxylase) can identify genetic regulators of biosynthesis. Experimental designs should include multiple accessions to account for intra-species variability .

What experimental models are suitable for studying the pharmacological effects of 13-Hydroxylupanine on smooth muscle contraction?

Advanced Research Focus
In vitro models using isolated uterine or vascular smooth muscle strips (e.g., from rodents) are ideal for characterizing dose-dependent contractile responses. 13-Hydroxylupanine induces contraction via ganglionic blockade and calcium influx modulation . Protocols should include pre-treatment with adrenergic or cholinergic antagonists to isolate mechanisms. Data normalization to baseline tension and controls (e.g., lupanine) is essential due to inter-tissue variability .

How does 13-Hydroxylupanine toxicity compare to other lupin alkaloids in mammalian systems?

Advanced Research Focus
Acute toxicity (LD50) studies in rodents indicate 13-Hydroxylupanine is less toxic than lupanine (LD50: ~159 mg/kg for lupanine vs. higher thresholds for 13-Hydroxylupanine) . However, synergistic effects with angustifoline or sparteine may enhance toxicity. Researchers should employ isobolographic analysis to evaluate combinatorial effects and use cell viability assays (e.g., MTT) in hepatocyte or neuronal cell lines to assess organ-specific toxicity .

What extraction protocols maximize 13-Hydroxylupanine yield while minimizing co-extraction of interfering compounds?

Basic Research Focus
Alkaline solvent systems (e.g., chloroform/methanol/ammonia, 12:5:3 v/v) effectively extract 13-Hydroxylupanine as free bases from lyophilized plant material. Acidic aqueous extraction (pH 2–3) followed by solid-phase extraction (SPE) using C18 cartridges reduces polysaccharide and lipid contamination . For high-purity isolates, preparative HPLC with fraction collection is recommended, though yields may be lower than liquid-liquid methods .

How should researchers address discrepancies in reported bioactivity data for 13-Hydroxylupanine?

Advanced Research Focus
Contradictions in bioactivity (e.g., uterine contraction potency) often arise from differences in alkaloid purity, solvent residues, or assay conditions (e.g., ion concentration). Rigorous compound characterization (NMR, HRMS) and standardization of buffer systems (e.g., Krebs-Henseleit for muscle assays) are mandatory . Meta-analyses of published datasets should account for extraction protocols and model organisms used .

What storage conditions ensure long-term stability of 13-Hydroxylupanine (hydrochloride)?

Basic Research Focus
The hydrochloride salt form should be stored at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized powders are stable for >2 years, while solutions in polar solvents (e.g., methanol) degrade within weeks. Periodic purity checks via TLC or HPLC are advised, especially after thawing .

What computational tools can predict 13-Hydroxylupanine’s interactions with neuronal receptors?

Advanced Research Focus
Molecular docking simulations (e.g., AutoDock Vina) using nicotinic acetylcholine receptor (nAChR) crystal structures (PDB: 2QC1) can identify binding sites. Comparative modeling against lupanine and sparteine highlights structural determinants of ganglionic blockade. Validation via electrophysiology (patch-clamp) in transfected HEK293 cells expressing human nAChRs is recommended .

How can researchers mitigate batch-to-batch variability in 13-Hydroxylupanine sourced from natural products?

Advanced Research Focus
Implementing Good Agricultural Practices (GAP) for lupin cultivation ensures consistent alkaloid profiles. Batch authentication via HPTLC or NMR fingerprinting against in-house reference standards is critical. Synthetic routes (e.g., stereoselective hydroxylation of lupanine) offer an alternative but require optimization for scalability .

What are the challenges in establishing structure-activity relationships (SAR) for 13-Hydroxylupanine derivatives?

Advanced Research Focus
The C13 hydroxyl group and quinolizidine ring conformation are critical for bioactivity. Semi-synthetic modification (e.g., acetylation at C13) reduces uterine contractility but enhances solubility. SAR studies require chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers, as stereochemistry significantly impacts receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.